Homo-PROTAC pVHL30 degrader 1 is a novel compound designed to facilitate targeted protein degradation through the recruitment of the von Hippel-Lindau E3 ubiquitin ligase. This compound exemplifies the use of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes bifunctional small molecules to induce the degradation of specific proteins within cells. The primary target of Homo-PROTAC pVHL30 degrader 1 is the short isoform of von Hippel-Lindau, known as pVHL30, which plays a crucial role in regulating hypoxia-inducible factors by mediating their ubiquitination and subsequent proteasomal degradation .
Homo-PROTAC pVHL30 degrader 1 is classified as a small-molecule dimerizer that binds both to a target protein and to an E3 ligase, facilitating the ubiquitination of the target for proteasomal degradation. It is sourced from various suppliers, including BioCat GmbH and MedChemExpress, and is commercially available in different quantities .
The synthesis of Homo-PROTAC pVHL30 degrader 1 employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides and small molecules. This technique allows for the sequential addition of amino acids or other building blocks to form complex structures. The synthesis typically involves:
The molecular structure of Homo-PROTAC pVHL30 degrader 1 consists of two distinct ligands that bind to the von Hippel-Lindau protein. The design incorporates specific moieties that enhance binding affinity and specificity towards pVHL30. Key structural features include:
The precise structural formula and molecular weight can vary based on specific synthetic routes and modifications made during development .
The primary chemical reaction involved in the action of Homo-PROTAC pVHL30 degrader 1 is the ubiquitination of pVHL30. Upon binding to both pVHL30 and an E3 ligase, the compound facilitates:
This mechanism highlights the compound's role in mediating targeted protein degradation via proteasomal pathways .
The mechanism of action for Homo-PROTAC pVHL30 degrader 1 involves several key steps:
Data from studies indicate that Homo-PROTAC pVHL30 degrader 1 induces rapid degradation of its target with effective concentrations significantly lower than traditional inhibitors .
Homo-PROTAC pVHL30 degrader 1 has significant applications in scientific research, particularly in:
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled intracellular protein degradation in eukaryotic cells. Central to this process are E3 ubiquitin ligases, which confer substrate specificity by recognizing target proteins and facilitating their polyubiquitination. This tagging recruits the 26S proteasome for proteolytic destruction. Over 600 human E3 ligases have been identified, including the von Hippel-Lindau (VHL) complex (CRL2VHL), Cullin-RING ligases (CRLs), and cereblon (CRBN). These enzymes form modular complexes—VHL, for example, consists of Elongin B/C, Cullin 2, RING-box protein 1 (RBX1), and the substrate-recognition component VHL protein (pVHL)—that dynamically assemble to enable precise substrate targeting [4] [8] [10]. The catalytic mechanism involves E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ligases working sequentially: E1 activates ubiquitin, E2 carries it, and E3 mediates transfer to lysine residues on target proteins. Polyubiquitinated substrates are then degraded by the proteasome, liberating ubiquitin for reuse. This exquisite selectivity makes E3 ligases ideal candidates for therapeutic hijacking to eliminate disease-causing proteins [4] [6].
Table 1: Key E3 Ubiquitin Ligases Utilized in Targeted Degradation
E3 Ligase | Complex Type | Key Substrates | Tissue Expression |
---|---|---|---|
VHL | CRL2VHL | HIF-1α, NF-κB | Ubiquitous |
CRBN | CRL4CRBN | IKZF1/3, CK1α | Hematopoietic, Renal |
MDM2 | Monomeric RING | p53, Numb | Ubiquitous (nucleus) |
cIAP1 | RING Dimer | Caspases, TRAF2 | Immune, Epithelial |
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that exploit the UPS by simultaneously binding a target protein and an E3 ligase. This enforced proximity induces ubiquitination and degradation of the target. Structurally, PROTACs comprise three elements:
Unlike inhibitors, PROTACs operate via an event-driven mechanism: a single molecule can catalytically degrade multiple target proteins without permanent binding. This decouples efficacy from occupancy, enabling sub-stoichiometric activity and reducing dosing requirements. For example, ARV-110 (targeting AR) achieves efficacy at nanomolar concentrations despite micromolar binding affinity [4] [8]. PROTACs also target "undruggable" proteins lacking enzymatic activity (e.g., transcription factors) and overcome resistance from mutations or overexpression. Over 30 PROTACs are in clinical trials, including ARV-471 (ER degrader) and BGB-16673 (BTK degrader), which have shown promising results in breast cancer and lymphomas, respectively [8].
Table 2: PROTAC Mechanisms vs. Traditional Inhibitors
Property | Traditional Inhibitors | PROTACs |
---|---|---|
Mechanism | Occupancy-driven | Event-driven |
Target Scope | Enzymes/receptors | Any protein with a ligandable pocket |
Dosing | High concentrations | Catalytic (low doses) |
Resistance | Common (mutations) | Reduced (degradation) |
Selectivity | Moderate | Enhanced (ternary complex dependence) |
Homo-PROTACs represent a specialized class of degraders designed to induce self-degradation of E3 ligases. These molecules consist of two identical E3 ligase ligands connected by a linker. By dimerizing the E3 ligase, Homo-PROTACs trigger its autocatalytic ubiquitination and proteasomal degradation. This strategy addresses limitations of genetic knockdown (e.g., incomplete suppression) and enables precise chemical control over E3 levels. The first Homo-PROTAC, reported in 2017, targeted VHL using bivalent VH032 ligands [1] [9]. Among synthesized variants, Homo-PROTAC pVHL30 degrader 1 (CM11) emerged as a lead compound due to its exceptional potency and selectivity for the pVHL30 isoform. Its development marked a milestone in chemical biology, providing a tool to probe E3 ligase function and modulate cellular hypoxic responses [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7